1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Overview
Description
1-(2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole, also known as TMSEP, is a silyl ether pyrazole compound with a wide range of applications in scientific research. It is an important tool in the field of organic synthesis and has been used in a variety of studies to investigate the mechanism of action of various compounds.
Scientific Research Applications
Palladium-Catalyzed Enantioselective Allylic Alkylation
This compound has been used in the development of (trimethylsilyl)ethyl ester protected enolates . These enolates have been applied in palladium-catalyzed asymmetric allylic alkylation, yielding a variety of α-quaternary six- and seven-membered ketones and lactams .
Synthesis of α-Methyl TMSE β-Ketoester
The compound can be prepared in a single synthetic operation from commercially available cyclohexanone, 2-(trimethylsilyl)ethyl chloroformate, and methyl iodide in good overall yield .
Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which can be readily synthesized from 2-trimethylsilylethanol, is an effective reagent for the formation of 2-trimethylsilylethyl esters . This process does not require an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .
Formation of TMSE Esters
The compound provides a new method for the formation of the valuable TMSE esters by simply heating the unprotected carboxylic acid with the imidate .
Protecting Reagent for Carboxyl and Phosphate Groups
2-(Trimethylsilyl)ethanol, a related compound, has been used as a protecting reagent for carboxyl and phosphate groups .
Preparation of 2,4,5-Trisubstituted Tetrahydropyrans
SEM-Cl, a related compound, can be used as a reagent for the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .
Synthesis of Amino Acid SEM Esters
SEM-Cl can also be used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .
properties
IUPAC Name |
trimethyl-[2-(pyrazol-1-ylmethoxy)ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)8-7-12-9-11-6-4-5-10-11/h4-6H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXBTCPQJIXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576159 | |
Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133560-57-3 | |
Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole useful in organic synthesis?
A1: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole serves as a protected form of pyrazole. The [2-(trimethylsilyl)ethoxy]methyl group acts as a protecting group for the nitrogen atom in the pyrazole ring []. This is particularly important because it allows for selective reactions at other positions of the pyrazole ring, which would otherwise be impossible due to the reactivity of the nitrogen atom.
Q2: How is the protecting group removed from 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole after a reaction?
A2: The [2-(trimethylsilyl)ethoxy]methyl protecting group can be easily removed under either acidic or basic conditions. Treatment with aqueous ethanolic hydrochloric acid or anhydrous tetrabutylammonium fluoride effectively cleaves the protecting group, yielding the desired substituted pyrazole derivative [].
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